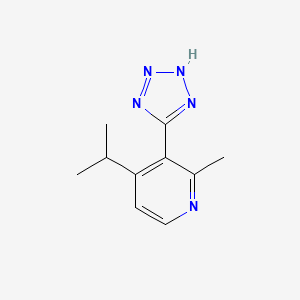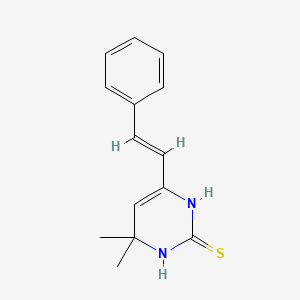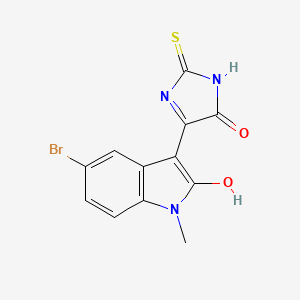![molecular formula C16H14ClNO3 B5557358 4-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5557358.png)
4-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The synthesis and characterization of complex organic molecules, including those with chloro-, methylphenyl, and acetate groups, are fundamental in organic chemistry and materials science. These compounds often serve as intermediates for further chemical modifications or as final products with potential applications in various fields, excluding their use in drugs and their dosage or side effects.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, including ring transformation reactions, one-pot synthesis, and the use of ultrasound-mediated or mechanochemical methods to enhance reaction efficiency. For instance, Ram and Goel (1996) discussed a novel synthon for the synthesis of terphenyls from aryl ketones, demonstrating a method that could potentially apply to our compound of interest (Ram & Goel, 1996).
Molecular Structure Analysis
The determination of molecular structure is crucial for understanding the reactivity and properties of a compound. Techniques such as NMR spectroscopy, X-ray crystallography, and mass spectrometry are commonly employed. Hayashi and Kouji (1990) illustrated the use of NMR to determine the molecular conformations of geometrical isomers of a complex organic molecule, an approach relevant for analyzing "4-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate" (Hayashi & Kouji, 1990).
Chemical Reactions and Properties
Chemical properties are influenced by the functional groups present in a molecule. The compound's reactivity towards various reagents, including bases, acids, and nucleophiles, defines its chemical behavior. For example, the reactivity of the aminophenyl cation in photolysis reactions, as discussed by Guizzardi et al. (2001), provides insights into potential reactions involving nitrogen-containing compounds (Guizzardi et al., 2001).
Physical Properties Analysis
Physical properties such as melting point, boiling point, solubility, and crystal structure are essential for the practical handling and application of chemical compounds. The synthesis and characterization of compounds like those reported by Wang, Chen, and Wang (2004) involve determining these properties to understand the compound's phase behavior and stability (Wang, Chen, & Wang, 2004).
Chemical Properties Analysis
The chemical properties include acidity, basicity, reactivity towards specific types of chemical reactions, and the stability of the compound under various conditions. Studies like those by Tiwari et al. (2016) on the synthesis of anticancer agents demonstrate the importance of understanding these properties for designing molecules with desired biological activities (Tiwari et al., 2016).
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Development of Novel Derivatives
Research by Al-Issa (2012) discusses the synthesis of new pyridine derivatives, highlighting the versatility of similar compounds in creating diverse chemical structures. This includes the transformation of 6-chloro-4-methyl-2-phenyl-5-pyridinecarbonitile into various derivatives, demonstrating the reactivity of such compounds in chemical synthesis (Al-Issa, 2012).
Electrochemical Applications
A study by Beitollahi et al. (2012) utilized modified carbon paste electrodes with compounds similar to 4-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate for the electrochemical detection of various substances. This indicates potential applications in sensing and analytical chemistry (Beitollahi et al., 2012).
Antimicrobial and Antimalarial Activities
Antimalarial Activity
Werbel et al. (1986) synthesized compounds with structures related to 4-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate, demonstrating significant antimalarial properties. This suggests the potential for similar compounds to be used in developing antimalarial drugs (Werbel et al., 1986).
Antimicrobial Agents
Sah et al. (2014) investigated compounds structurally related to 4-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate as antimicrobial agents. Their findings highlight the potential use of these compounds in combating bacterial and fungal infections (Sah et al., 2014).
Photolysis and Chemical Behavior
- Photochemical Studies: Guizzardi et al. (2001) conducted research on the photolysis of compounds related to 4-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate, providing insights into their behavior under light exposure. This is relevant for understanding the stability and reactivity of these compounds in various conditions (Guizzardi et al., 2001).
Molecular Structures and Analysis
- Structural Analysis: Studies like those by Wiberg and Laidig (1987) provide detailed insights into the molecular structures and bonding characteristics of compounds related to 4-{[(5-chloro-2-methylphenyl)amino]carbonyl}phenyl acetate. Such research is crucial for understanding the physical and chemical properties of these compounds (Wiberg & Laidig, 1987).
Safety and Hazards
Propiedades
IUPAC Name |
[4-[(5-chloro-2-methylphenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO3/c1-10-3-6-13(17)9-15(10)18-16(20)12-4-7-14(8-5-12)21-11(2)19/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTUCRDQOQDGED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC=C(C=C2)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(cyanomethyl)phenyl]-3-methylbenzamide](/img/structure/B5557278.png)
![N-[2-(1-pyrrolidinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B5557279.png)


![methyl 3-[(2,4-dichlorobenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5557300.png)
![5,6-dimethyl-3-(1-naphthylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5557303.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(4-methyl-1,3-thiazol-5-yl)ethanamine](/img/structure/B5557315.png)
![(1R*,3S*)-7-{[(3,5-dimethylbenzyl)thio]acetyl}-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5557319.png)
![N,3-dimethyl-5-propyl-N-[2-(1H-pyrazol-4-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B5557324.png)

![N-{[(2,2,6,6-tetramethyl-4-piperidinyl)amino]carbonothioyl}benzamide](/img/structure/B5557352.png)
![N-[4-(aminosulfonyl)phenyl]nicotinamide](/img/structure/B5557353.png)
![1-(3,4-dihydroxyphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5557365.png)